molecular formula C17H18F3N5O B5492193 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5492193
M. Wt: 365.35 g/mol
InChI Key: NLIBRELQBYKQNX-UHFFFAOYSA-N
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Description

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidine group and an acetamide moiety linked to a trifluoromethylphenyl group. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyrimidine: The piperazine intermediate is then reacted with a pyrimidine derivative, often using a nucleophilic substitution reaction.

    Acetamide Formation: The resulting compound is further reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.

    Introduction of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the use of catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a pyridinone ring instead of a pyrimidine ring.

Uniqueness

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its trifluoromethylphenyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other scientific research areas.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)13-3-1-4-14(11-13)23-15(26)12-24-7-9-25(10-8-24)16-21-5-2-6-22-16/h1-6,11H,7-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIBRELQBYKQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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